molecular formula C14H12ClFN2O2 B5403180 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea

1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea

Cat. No.: B5403180
M. Wt: 294.71 g/mol
InChI Key: PWLSJUMOZAXICS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to a 4-chloro-2-fluorophenyl group and a 2-methoxyphenyl group. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The urea group can be hydrolyzed in the presence of acids or bases, resulting in the formation of corresponding amines and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines or thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield substituted urea derivatives, while hydrolysis results in the formation of amines and carbon dioxide.

Scientific Research Applications

1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to interact with biological molecules makes it a valuable tool in biochemical research.

    Medicine: Research into the potential therapeutic applications of the compound is ongoing. It may have potential as a drug candidate for treating various diseases due to its unique chemical properties.

    Industry: The compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Similar structure but lacks the fluorine atom.

    1-(4-Fluorophenyl)-3-(2-methoxyphenyl)urea: Similar structure but lacks the chlorine atom.

    1-(4-Chloro-2-fluorophenyl)-3-phenylurea: Similar structure but lacks the methoxy group.

Uniqueness

1-(4-Chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, as well as the methoxy group on the other phenyl ring This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds

Properties

IUPAC Name

1-(4-chloro-2-fluorophenyl)-3-(2-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O2/c1-20-13-5-3-2-4-12(13)18-14(19)17-11-7-6-9(15)8-10(11)16/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWLSJUMOZAXICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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